Benzenepropanal, 2-bromo-5-methoxy-
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Overview
Description
Benzenepropanal, 2-bromo-5-methoxy- is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzene, featuring a bromine atom and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-bromo-5-methoxy- typically involves the bromination of a methoxy-substituted benzene derivative. One common method is the bromination of 2-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of Benzenepropanal, 2-bromo-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2-bromo-5-methoxy- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride or aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation: The major product is 2-bromo-5-methoxybenzoic acid.
Reduction: The major product is 2-bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
Benzenepropanal, 2-bromo-5-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-bromo-5-methoxy- involves its interaction with various molecular targetsThe aldehyde group can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A derivative with a carboxylic acid group instead of an aldehyde group.
2-Bromo-5-methoxybenzyl alcohol: A derivative with an alcohol group instead of an aldehyde group.
Uniqueness
Its combination of a bromine atom and a methoxy group makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPBKZPGSZVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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